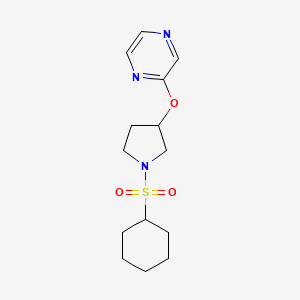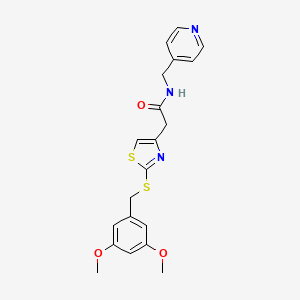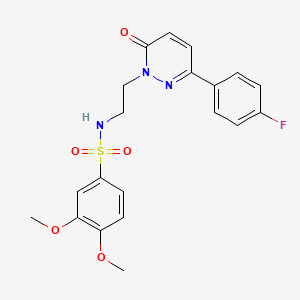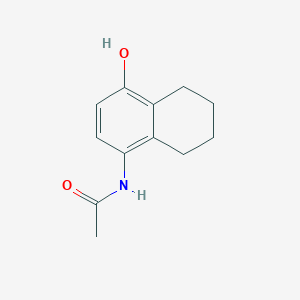
2-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine is a five-membered nitrogen heterocycle . It’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Pyrazine is a basic structure in many pharmaceuticals and organic compounds .
Synthesis Analysis
Pyrrolidine compounds can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage .Chemical Reactions Analysis
Pyrrolidine compounds can undergo various chemical reactions. For instance, Rh(III)-catalyzed and solvent-controlled C–H bond functionalization of pyridine with internal alkynes has been reported .Physical And Chemical Properties Analysis
Pyrrolidine compounds have diverse physicochemical properties. They are often used in drug design because they can modify physicochemical parameters and obtain the best ADME/Tox results for drug candidates .Scientific Research Applications
Antibacterial and Antimicrobial Applications
Synthesis of Novel Heterocyclic Compounds for Antibacterial Use : A study focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, aiming at antibacterial applications. The research explored the production of pyran, pyridine, and pyridazine derivatives through various reactions, which demonstrated significant antibacterial activities upon evaluation (Azab, Youssef, & El-Bordany, 2013).
Antimicrobial Agent Development : Another study embarked on creating new heterocyclic compounds incorporating the sulfamoyl moiety to serve as antimicrobial agents. This research produced various derivatives, including pyrazole and oxazole, with promising in vitro antibacterial and antifungal results (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Pharmacological and Chemical Synthesis
Potential COX-2 Inhibitors : Research into 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors highlighted the synthesis of several classes of compounds. This study aimed at developing new pharmaceuticals with selective COX-2 inhibition properties, which is critical in the treatment of inflammation and possibly cancer (Patel, Bell, Majest, Henry, & Kolasa, 2004).
Anticancer Agent Synthesis : The synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines was explored for their anticancer properties. These compounds, derived from 1,2-dihydropyrido[3,4-b]pyrazines, showed mitotic inhibition and antitumor activity, demonstrating their potential as anticancer agents (Temple, Rose, Comber, & Rener, 1987).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(1-cyclohexylsulfonylpyrrolidin-3-yl)oxypyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c18-21(19,13-4-2-1-3-5-13)17-9-6-12(11-17)20-14-10-15-7-8-16-14/h7-8,10,12-13H,1-6,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGZVLCQXGDOBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide](/img/structure/B2648800.png)
![Spiro[6,7-dihydro-5H-1-benzofuran-4,2'-oxirane]](/img/structure/B2648802.png)
![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2648803.png)

![5-chloro-2-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2648808.png)


![2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2648813.png)

![2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-phenylethanone](/img/structure/B2648816.png)
![2-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2648817.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2648819.png)

![N-phenethyl-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2648822.png)